2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one
Description
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H7N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-2,7H,3-4H2 |
InChI Key |
HQWGNSPBQFGZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=NC2=O)N1 |
Origin of Product |
United States |
Preparation Methods
Core Architecture and Reactivity
The target compound features a fused imidazole-pyrimidinone system, where the imidazole ring (positions 1–3) shares two adjacent atoms with the pyrimidinone moiety (positions 4–6). The saturation at positions 2 and 3 (dihydro) and position 6 (tetrahydro) imposes conformational constraints, necessitating precise synthetic control to avoid undesired ring-opening or isomerization.
Key Functional Group Transformations
Synthetic routes often exploit:
- Cyclocondensation : Between amino-pyrimidinones and carbonyl-containing fragments.
- Nucleophilic Aromatic Substitution : For introducing substituents at position 1 or 7.
- Oxidative-Reductive Manipulations : To modulate oxidation states of nitrogen or carbon centers.
Primary Synthetic Methodologies
Tschitschibabin-Inspired Cyclization
Adapted from imidazopyridine synthesis, this method employs 5-aminopyrimidin-4(3H)-one and bromoacetaldehyde under mildly basic conditions (NaHCO₃, 150–200°C). The reaction proceeds via:
- N-alkylation of the amine by bromoacetaldehyde.
- Intramolecular cyclodehydration to form the imidazole ring.
Optimization :
Microwave-Assisted Multicomponent Condensation
A one-pot protocol combines pyrimidine-2,4-diol , α-bromoacetophenone , and ammonium acetate under microwave irradiation (180°C, 20 min). The process involves:
- In situ formation of N-phenacylpyrimidinium bromide.
- Cyclization with ammonium acetate to install the imidazole ring.
Advantages :
Hydrazine-Mediated Ring Closure
Reacting 5-thioxo-1,3-dihydro-2H-imidazol-4-one with hydrazine hydrate in ethanol (reflux, 24 h) generates the dihydroimidazo core via:
Applications :
- Versatility : Compatible with electron-withdrawing substituents at position 7.
- Yield : 55–65%, with purity >95% after silica gel chromatography.
Advanced Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Introducing aryl groups at position 1 via Suzuki-Miyaura coupling:
- Precursor : 1-Bromo-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one.
- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C, 12 h).
Performance :
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) enable enantioselective formation of C2-quaternary centers:
- Substrate : 2-Propargylamino-pyrimidinones.
- Mechanism : Vinylogous Mannich reaction followed by cycloisomerization.
Outcomes :
- ee : Up to 92% enantiomeric excess.
- Applications : Synthesis of bioactive analogs with defined stereochemistry.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Tschitschibabin | 5-Aminopyrimidin-4(3H)-one | NaHCO₃, 150–200°C | 60–70 | 90 | Moderate |
| Microwave Condensation | Pyrimidine-2,4-diol | Microwave, 180°C, 20 min | 75–80 | 95 | High |
| Hydrazine Cyclization | 5-Thioxo-imidazol-4-one | EtOH, reflux, 24 h | 55–65 | 95 | Low |
| Palladium Cross-Coupling | 1-Bromo derivative | Pd(PPh₃)₄, 100°C | 50–85 | 98 | High |
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed:
Oxidation: Formation of corresponding imidazo[1,2-c]pyrimidine-5-one derivatives.
Reduction: Formation of dihydro derivatives with reduced double bonds.
Substitution: Formation of alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a bicyclic pyrimidone compound with diverse applications in chemistry, biology, medicine, and industry . Research shows that this compound can act as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) and exhibits antimicrobial activity .
Scientific Research Applications
Chemistry this compound serves as a building block in synthesizing more complex heterocyclic compounds. Its unique ring fusion makes it a valuable scaffold in medicinal chemistry for developing targeted therapies.
Biology It is investigated for modulating biological pathways, particularly in enzyme inhibition.
Medicine This compound is explored for its potential as an anticancer agent, notably as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase. Pharmacological inhibition of cyclin-dependent kinases has emerged as a possible treatment option for various cancer types . Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been reported as inhibitors of cyclin-dependent kinase 2 (CDK2) . These derivatives, modified at positions 2, 3, 6, or 8, are prepared using Suzuki-Miyaura cross-coupling, halogenation, Dimroth-type rearrangement, and alkylation as the main synthetic methods . These compounds displayed micro- to submicromolar inhibition of CDK2/cyclin E activity .
Industry It is utilized in developing materials with specific optical or electronic properties.
Lp-PLA2 Inhibition
2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one compounds inhibit Lp-PLA2, an enzyme involved in the hydrolysis of lipoprotein lipids or phospholipids . Lp-PLA2 travels with low-density lipoprotein (LDL) and cleaves oxidized phosphatidylcholine molecules derived from LDL oxidation . Inhibition of Lp-PLA2 is relevant to treating diseases associated with endothelial dysfunction, lipid oxidation, and the involvement of monocytes, macrophages, or lymphocytes . Such diseases include atherosclerosis, diabetes, hypertension, angina pectoris, rheumatoid arthritis, and stroke .
CDK2 Inhibition
Imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is used for cyclin-dependent kinase 2 (CDK2) inhibition . Derivatives substituted with aromatic moieties at position 8 have been tested in in vitro enzyme assays and shown to inhibit CDK2 . Structure-activity relationships have ascertained that small substituents at position 8 generally lead to single-digit micromolar IC50 values .
Diseases and Conditions
2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one compounds are used in therapy for treating diseases or conditions mediated by Lp-PLA2 . Exemplary diseases include neurodegeneration disease (e.g., Alzheimer's disease, vascular dementia), atherosclerosis, stroke, metabolic bone disorder, dyslipidemia, Paget's diseases, type II diseases, metabolic syndrome, insulin resistance, and hyperparathyroidism, diabetic ocular disorder (e.g., macular edema, diabetic retinopathy, and posterior uveitis), macular edema, wound healing, rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), psoriasis, and multiple sclerosis .
Antimicrobial Activity
Derivatives of imidazo[1,2-c]pyrimidine have shown antimicrobial activity.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, it can modulate signaling pathways involved in cell proliferation and survival . This dual inhibition can lead to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Imidazo[1,2-c]quinazoline Derivatives
Key Structural Differences :
- Core Structure : Imidazo[1,2-c]quinazoline derivatives replace the pyrimidine ring of 2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one with a quinazoline moiety, expanding π-conjugation and enhancing planarity .
- Substituent Positioning: Substituents at the 3-position of the dihydroimidazo ring (e.g., phenylpiperazine/phenylpiperidine groups) significantly enhance α1-adrenoceptor affinity compared to 2-position analogs .
Pharmacological Profile :
| Compound | Target | IC₅₀/EC₅₀ | Key Structural Feature | Reference |
|---|---|---|---|---|
| 20b | α1-Adrenoceptor | 0.8 nM | 3-(o-Chlorophenylpiperazinyl)methyl | |
| SGB-1534 (Ref.) | α1-Adrenoceptor | 1.2 nM | Quinazolinone core |
Imidazo[1,2-c]pyrimido[5,4-e]pyrimidine Derivatives
Key Structural Differences :
Drug-Likeness :
- Predicted solubility (LogS = -4.2) and lipophilicity align with Lipinski’s rules, suggesting oral bioavailability .
Dual PI3K/HDAC Inhibitors with Imidazo[1,2-c]quinazoline Core
Design Strategy :
Mechanistic Insights :
- PI3K Binding : The imidazoquinazoline ring occupies the ATP pocket, forming a hydrogen bond with Val882 of PI3Kα (ΔG = -9.8 kcal/mol) .
- HDAC Inhibition : Hydroxamate chelates catalytic Zn²⁺ in HDAC1, with additional hydrogen bonds to Tyr297 and His132 .
Lp-PLA₂ Inhibitors with Pyrimidinone Core
Structural Modifications :
Structure-Activity Relationships (SAR) Highlights
Position of Substituents: α1-Adrenoceptor affinity increases 10-fold when phenylpiperazine is at the 3-position vs. 2-position .
Heteroatom Effects :
- Thione analogs (e.g., 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-thiones) exhibit superior bronchodilatory activity (EC₅₀ = 1.2 µM) compared to oxo-analogs (EC₅₀ = 5.8 µM) .
Ortho Substitution: Chloro or methoxy groups at the ortho position of phenylpiperazine boost α1-adrenoceptor binding by 5-fold .
Biological Activity
2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural formula for this compound can be represented as follows:
This compound features a fused imidazole and pyrimidine ring system, contributing to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-c]pyrimidines possess significant antimycobacterial properties. For instance, certain derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
- Cyclin-Dependent Kinase Inhibition : This compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. Research revealed that some synthesized derivatives displayed micro- to submicromolar inhibition of CDK2/cyclin E activity .
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies indicated that it could modulate inflammatory cytokine production in various cell types .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with specific enzymes such as CDK2, leading to altered phosphorylation states of target proteins involved in cell proliferation.
- Receptor Binding : It has been shown to bind selectively to various biological targets, influencing signaling pathways related to inflammation and cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimycobacterial | Effective against M. tuberculosis | |
| CDK Inhibition | Micro- to submicromolar inhibition of CDK2 | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study: Antimycobacterial Activity
A study conducted on various imidazo[1,2-c]pyrimidine derivatives highlighted the effectiveness of specific compounds against Mycobacterium tuberculosis. The most potent derivative exhibited an IC50 value of 0.5 μM, indicating strong potential for further development as an anti-tuberculosis agent .
Case Study: CDK Inhibition
In another investigation focusing on CDK inhibitors, researchers synthesized several derivatives of this compound. The most promising compound demonstrated a Ki value of 7.5 nM against CDK2 and showed low cytotoxicity in leukemia cell lines. This suggests a favorable therapeutic index for potential cancer treatments .
Q & A
What synthetic methodologies are most effective for preparing 2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one and its derivatives?
Answer:
The domino Michael addition retro-ene reaction is a robust method for synthesizing this scaffold. For example, 2-alkoxyiminoimidazolidines react with acetylene carboxylates (e.g., ethyl prop-2-ynoate) under microwave irradiation or thermal conditions to yield the target compound. This method achieves high regioselectivity and purity, critical for downstream biological testing . Alternative routes include cyclocondensation of glycals or ring transformations of imidazolin-2-oxime ethers, but these may require harsher conditions .
How can researchers confirm the structural integrity of synthesized this compound derivatives?
Answer:
X-ray crystallography is the gold standard for structural confirmation. For example, studies on related compounds (e.g., 6-(2-chlorobenzyl)-substituted derivatives) revealed key hydrogen bonding (O—H···O) and weak C—H···Cl interactions, which stabilize the crystal lattice . Complementary techniques include H/C-NMR for regiochemical assignment and HPLC for kinetic analysis of isomeric byproducts during acylation .
What biological activities have been reported for this compound derivatives?
Answer:
These derivatives exhibit broad bioactivity:
- Antimicrobial : Chlorinated analogs (e.g., 5,7-dichloro derivatives) show enhanced antibacterial activity due to improved membrane penetration .
- Anticancer : PI3K/HDAC dual inhibitors (e.g., compound 12e) demonstrate nanomolar IC values against leukemia cell lines (K562, Hut78) by disrupting kinase signaling and epigenetic regulation .
- Antihypertensive : Thiopyrimidine-containing derivatives act as selective α-adrenoreceptor antagonists, reducing blood pressure in hypertensive rat models .
How can structure-activity relationship (SAR) studies optimize the bioactivity of this scaffold?
Answer:
Key SAR insights include:
- Substitution at C5/C7 : Chlorine or aryl groups enhance antimicrobial activity by increasing lipophilicity .
- Hydroxamate appendages : Critical for HDAC inhibition; chelation with zinc ions in the catalytic pocket improves potency (e.g., compound 12e) .
- Morpholine/pyrimidine moieties : Improve PI3K binding via hydrogen bonds (e.g., with Val882 and Lys833) .
Docking studies (e.g., using C-DOCKER) validate binding modes and guide iterative optimization .
What strategies enable the design of dual PI3K/HDAC inhibitors from this scaffold?
Answer:
Dual inhibitors integrate pharmacophores targeting both pathways:
- HDAC-binding domain : A hydroxamate zinc-binding group (ZBG) anchors the inhibitor in HDAC’s catalytic site, forming hydrogen bonds with Y297, H131, and H132 .
- PI3K-binding domain : A 2,3-dihydroimidazo[1,2-c]quinazoline core occupies the ATP-binding pocket, with morpholine/pyrimidine groups enhancing hinge interactions .
Co-crystallization data (e.g., PDB 5G2N for PI3Kα) guide rational design to balance dual activity .
How do this compound derivatives address drug resistance in cancer therapy?
Answer:
Dual inhibitors (e.g., CUDC-907) overcome resistance by:
- Epigenetic modulation : HDAC inhibition re-sensitizes cells to PI3K-targeted therapies by reversing aberrant histone acetylation .
- Synergistic apoptosis : Co-administration with kinase inhibitors (e.g., EGFR inhibitors) enhances pro-apoptotic signaling in resistant solid tumors .
What role does crystallography play in optimizing the scaffold’s pharmacokinetic properties?
Answer:
Crystal structures reveal solvent-exposed regions (e.g., the morpholine group in copanlisib) that can be modified to improve solubility without disrupting target binding. For instance, elongating alkyl chains in the solvent channel enhances metabolic stability .
What is the mechanistic basis of the domino Michael addition retro-ene reaction in synthesizing this scaffold?
Answer:
The reaction proceeds via:
Michael addition : Nucleophilic attack of the imidazolidine nitrogen on the acetylene carboxylate.
Retro-ene elimination : Formation of a six-membered transition state, releasing CO and yielding the fused imidazo-pyrimidine core .
Kinetic studies (HPLC monitoring) confirm minimal byproduct formation under optimized conditions .
Are there applications of this scaffold beyond oncology?
Answer:
Yes. Derivatives with thiopyrimidine moieties (e.g., compound 146) act as selective α-adrenoreceptor antagonists, showing antihypertensive effects comparable to prazosin in preclinical models .
How can biomarkers guide the clinical use of this compound-based therapies?
Answer:
Biomarkers like PTEN loss or PIK3CA mutations predict sensitivity to PI3K/HDAC dual inhibitors. For example, PTEN-deficient endometrial cancers show heightened response to copanlisib combinations . Preclinical models with these biomarkers are prioritized for translational studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
